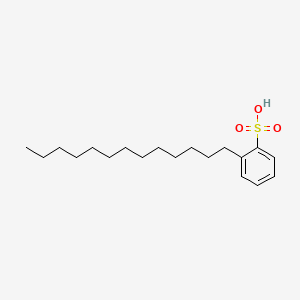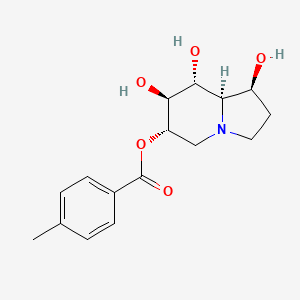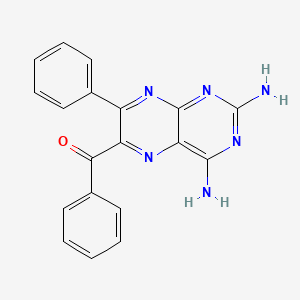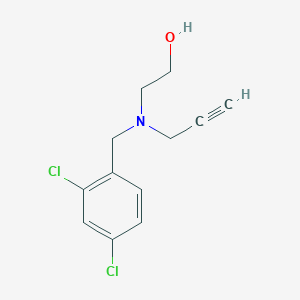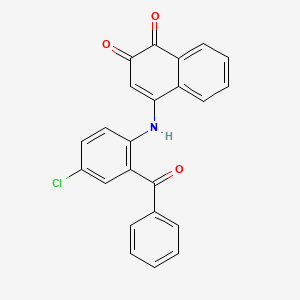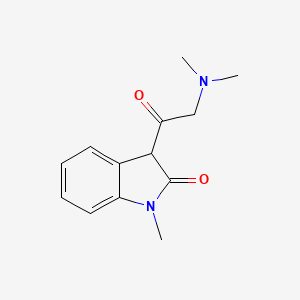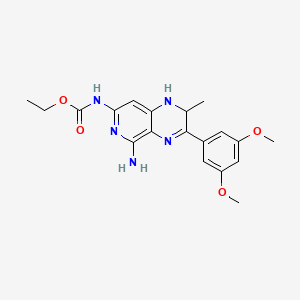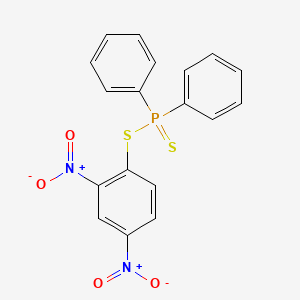
2,4-Dinitrophenyl diphenylphosphinodithioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitrophenyl diphenylphosphinodithioate is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of two nitro groups attached to a phenyl ring, along with a diphenylphosphinodithioate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitrophenyl diphenylphosphinodithioate typically involves the reaction of 2,4-dinitrophenol with diphenylphosphinodithioic acid. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, and a catalyst, such as triethylamine. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or chromatography, are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitrophenyl diphenylphosphinodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diamino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, diamino derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,4-Dinitrophenyl diphenylphosphinodithioate has several scientific research applications, including:
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other specialized compounds.
Wirkmechanismus
The mechanism of action of 2,4-Dinitrophenyl diphenylphosphinodithioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its binding affinity and the nature of the target. The presence of nitro groups and the diphenylphosphinodithioate moiety contribute to its reactivity and ability to modulate biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dinitrophenol: A related compound with similar nitro groups but lacking the diphenylphosphinodithioate moiety.
Diphenylphosphinodithioic acid: Shares the diphenylphosphinodithioate structure but without the dinitrophenyl groups.
Uniqueness
2,4-Dinitrophenyl diphenylphosphinodithioate is unique due to the combination of dinitrophenyl and diphenylphosphinodithioate functionalities, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
7659-22-5 |
|---|---|
Molekularformel |
C18H13N2O4PS2 |
Molekulargewicht |
416.4 g/mol |
IUPAC-Name |
(2,4-dinitrophenyl)sulfanyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C18H13N2O4PS2/c21-19(22)14-11-12-18(17(13-14)20(23)24)27-25(26,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13H |
InChI-Schlüssel |
SYVHTNABWLPMHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2S)-2-[[(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoyl]amino]-2-[(3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]acetic acid](/img/structure/B12805327.png)
